molecular formula C3H5Cl3 B13740909 1,2,3-Trichloropropane (d5)

1,2,3-Trichloropropane (d5)

Cat. No.: B13740909
M. Wt: 152.46 g/mol
InChI Key: CFXQEHVMCRXUSD-UXXIZXEISA-N
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Description

1,2,3-Trichloropropane (d5) is a deuterated form of 1,2,3-Trichloropropane, an organic compound with the chemical formula C₃H₂D₅Cl₃. It is a colorless liquid that is used as a solvent and in various specialty applications. The compound is known for its high toxicity and persistence in the environment, making it a subject of interest in both industrial and environmental chemistry .

Chemical Reactions Analysis

1,2,3-Trichloropropane (d5) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include zero-valent metals for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action for 1,2,3-Trichloropropane (d5) involves reductive dechlorination. This process typically occurs under anoxic or reducing conditions, where the compound undergoes β-elimination to form allyl chloride, followed by hydrogenolysis to produce propene . The molecular targets and pathways involved in this mechanism are primarily related to the interaction with reducing agents and the subsequent cleavage of carbon-chlorine bonds.

Comparison with Similar Compounds

1,2,3-Trichloropropane (d5) can be compared with other similar chlorinated hydrocarbons, such as:

The uniqueness of 1,2,3-Trichloropropane (d5) lies in its high degree of chlorination and its specific applications in both industrial and environmental contexts.

Properties

Molecular Formula

C3H5Cl3

Molecular Weight

152.46 g/mol

IUPAC Name

1,2,3-trichloro-1,1,2,3,3-pentadeuteriopropane

InChI

InChI=1S/C3H5Cl3/c4-1-3(6)2-5/h3H,1-2H2/i1D2,2D2,3D

InChI Key

CFXQEHVMCRXUSD-UXXIZXEISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)Cl

Canonical SMILES

C(C(CCl)Cl)Cl

Origin of Product

United States

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